![molecular formula C11H11NO2 B2916459 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione CAS No. 1799728-41-8](/img/structure/B2916459.png)

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

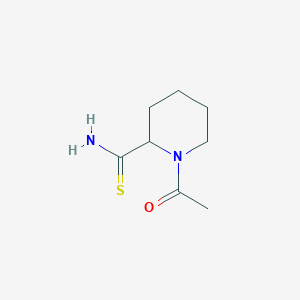

The compound “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” is a seven-membered heterocyclic compound . It is a part of the azepine family, which is known for its significant contribution to medical and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of azepine derivatives like “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” can be achieved through various methods. One approach involves the recyclization of small and medium carbo-, oxa- or azacyclanes . Another method involves multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A novel approach to the construction of an isolated azepine has been proposed by the recyclization of azacyclobutane .Chemical Reactions Analysis

The chemical reactions involving “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” are diverse. For instance, the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .Wissenschaftliche Forschungsanwendungen

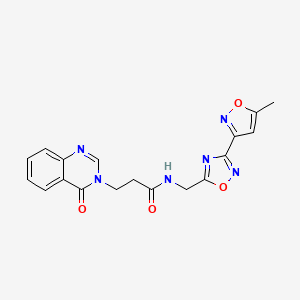

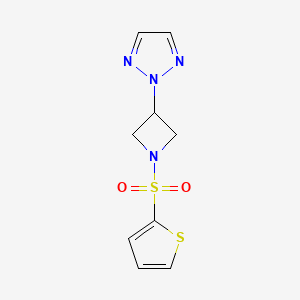

Diversity-Oriented Synthesis of Heterocycles : A study by Hussain et al. (2014) developed an efficient synthetic approach to create a library of fused heterocycles, potentially leading to novel biologically active compounds or drug lead molecules. This process used a Sc(OTf)3-catalyzed tandem functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction (Hussain et al., 2014).

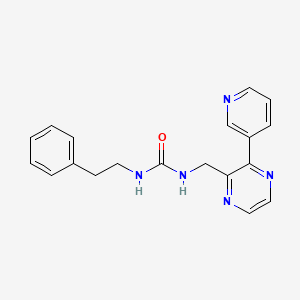

Synthesis of Novel Drug Scaffolds : Antolak et al. (2014) reported the preparation of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones from amino acids, which undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This provides an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Chemical Synthesis and Structure Analysis : Ihnatenko et al. (2021) prepared (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and determined its structure using X-ray crystallography (Ihnatenko et al., 2021).

Chemoselective C-H Functionalization : Research by Bian et al. (2019) explored a Rh(iii)-catalyzed and solvent-controlled double C-H functionalization of benzamides, providing a way for the synthesis of 1H-benzo[c]azepine-1,3(2H)-diones in a chemoselective manner. This study also included experimental and theoretical investigations to understand the effect of the solvent (Bian et al., 2019).

Synthesis of Antineoplastic Agents : Koebel et al. (1975) prepared isosteric thieno[2,3-b]-azepin-4-ones as potential antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research contributes to the exploration of novel antitumor compounds (Koebel et al., 1975).

Zukünftige Richtungen

The synthesis of seven-membered heterocycles like “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” continues to be a topic of interest. The desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds drives this interest . Future research may focus on developing more efficient synthesis methods and exploring the potential pharmacological applications of these compounds .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as tetrahydrobenzo[b]azepines, are found in a variety of medicines used in the treatment of cardiovascular disease .

Mode of Action

It’s known that it causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It also acts as an organic electrophile in the P4S10/acyloin reaction .

Biochemical Pathways

The synthesis of benzazepines, a similar class of compounds, is known to be carried out on the basis of one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .

Result of Action

It’s known that it causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Eigenschaften

IUPAC Name |

9-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-2-4-8-9(13)5-6-10(14)12-11(7)8/h2-4H,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBLMNGAJFMPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)